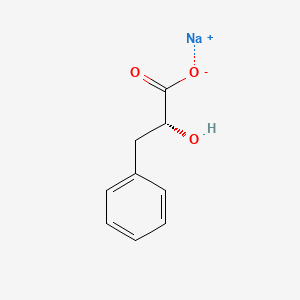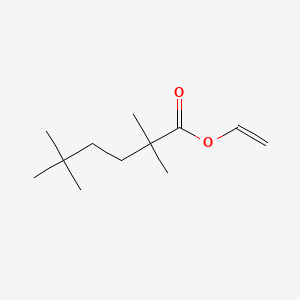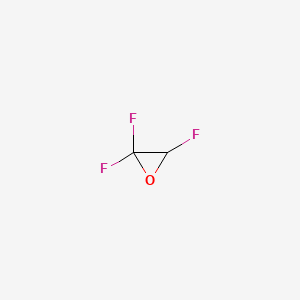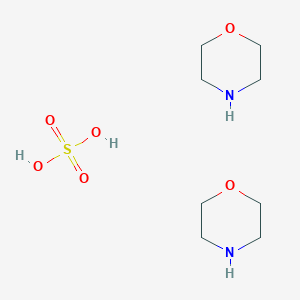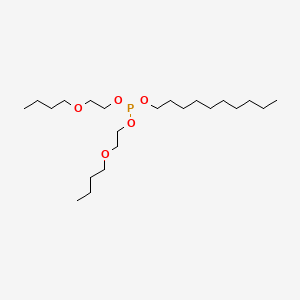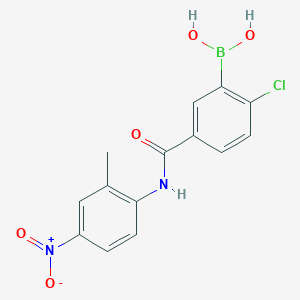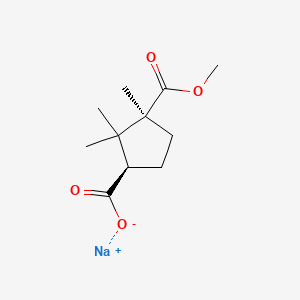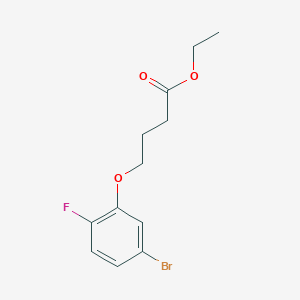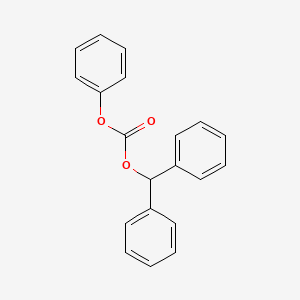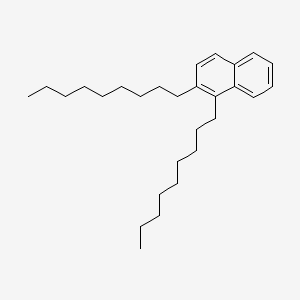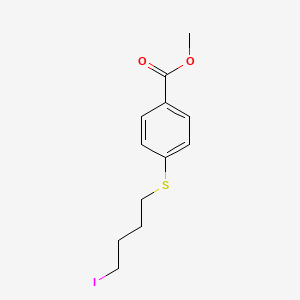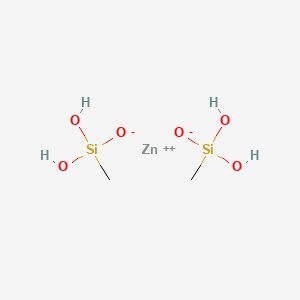
zinc;dihydroxy-methyl-oxidosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dihydroxy-methyl-oxidosilane typically involves the reaction of zinc salts with silanetriols under controlled conditions. One common method is the reaction of zinc acetate with methylsilanetriol in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. Techniques such as solvent extraction, crystallization, and drying under reduced pressure are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc;dihydroxy-methyl-oxidosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other silicate compounds.
Reduction: It can be reduced under specific conditions to yield elemental zinc and silane derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Zinc oxide, silicates.
Reduction: Elemental zinc, silane derivatives.
Substitution: Various substituted silanes and zinc complexes.
Scientific Research Applications
Zinc;dihydroxy-methyl-oxidosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc and silicon-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of zinc;dihydroxy-methyl-oxidosilane involves its interaction with biological molecules and cellular structures. The compound can release zinc ions, which play a crucial role in various biochemical processes. Zinc ions can act as cofactors for enzymes, stabilize protein structures, and participate in signal transduction pathways. The silane component can interact with cell membranes and other biological structures, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Zinc oxide: A widely used compound with similar zinc content but different chemical properties.
Methylsilanetriol: A silane compound with similar silane content but without zinc.
Zinc acetate: Another zinc-containing compound used in various applications.
Uniqueness
Zinc;dihydroxy-methyl-oxidosilane is unique due to its combination of zinc and silane components, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
84963-02-0 |
|---|---|
Molecular Formula |
C2H10O6Si2Zn |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
zinc;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/2CH5O3Si.Zn/c2*1-5(2,3)4;/h2*2-3H,1H3;/q2*-1;+2 |
InChI Key |
FIUWSTUZNFSFKC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O)(O)[O-].C[Si](O)(O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


